molecular formula C19H17FN2O2 B2882354 Methyl 4-((3-fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylate CAS No. 1207046-53-4

Methyl 4-((3-fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylate

Cat. No. B2882354
CAS RN: 1207046-53-4
M. Wt: 324.355
InChI Key: ODPYKECGUFKQIZ-UHFFFAOYSA-N
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Description

Methyl 4-((3-fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylate is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential use in scientific research due to its unique chemical properties.

Scientific Research Applications

Antibacterial Applications

Synthesis and Antibacterial Activities : Research has led to the development of various quinoline derivatives, including those related to Methyl 4-((3-fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylate, with significant antibacterial properties. For instance, the study by Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, revealing compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The structural modifications leading to these activities suggest the potential for developing new antibacterial agents based on quinoline derivatives (Kuramoto et al., 2003).

Fluorescence Applications

Development of Fluorophores : Quinoline derivatives are recognized for their efficient fluorescence, making them useful in biochemistry and medicine for studying various biological systems. Aleksanyan and Hambardzumyan (2013) explored reactions to obtain new quinoline derivatives that could serve as potential antioxidants, radioprotectors, and more sensitive and selective compounds for DNA fluorophores, indicating the versatile applications of these molecules in scientific research (Aleksanyan & Hambardzumyan, 2013).

Chemical Synthesis and Reactions

Catalyst-Free Synthesis : The compound and its derivatives have been explored for catalyst-free synthesis, highlighting an environmentally friendly approach to chemical reactions. For example, Govindaraju et al. (2016) presented a straightforward synthesis of novel tetrahydroquinolin-5(1H)-one derivatives via a catalyst-free one-pot four-component reaction, emphasizing the compound's role in facilitating efficient and green chemical processes (Govindaraju et al., 2016).

Sensing Applications

Fluorescence Sensing Properties : The structural framework of quinoline derivatives allows for the development of fluorescence chemosensors, as demonstrated by Hazra et al. (2018). Their work on two positional isomers of quinoline-based compounds showed remarkable fluorescence sensing properties for Al3+ and Zn2+ ions, revealing the potential of these molecules in environmental monitoring and biological imaging (Hazra et al., 2018).

properties

IUPAC Name

methyl 4-(3-fluoro-4-methylanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-11-4-7-16-14(8-11)17(10-18(22-16)19(23)24-3)21-13-6-5-12(2)15(20)9-13/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPYKECGUFKQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-fluoro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate

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